molecular formula C11H10BrNO B13890978 2-Bromo-5-cyclobutyloxybenzonitrile

2-Bromo-5-cyclobutyloxybenzonitrile

Cat. No.: B13890978
M. Wt: 252.11 g/mol
InChI Key: YQCJGBXPTPQISN-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclobutyloxybenzonitrile is an organic compound with the molecular formula C11H10BrNO. It is a derivative of benzonitrile, where the bromine atom is substituted at the 2-position and a cyclobutyloxy group is attached at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyclobutyloxybenzonitrile typically involves the bromination of a suitable benzonitrile precursor followed by the introduction of the cyclobutyloxy group. One common method involves the following steps:

    Bromination: The starting material, such as 2-chlorobenzonitrile, is subjected to bromination using a brominating reagent like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Cyclobutyloxy Group Introduction: The brominated intermediate is then reacted with cyclobutanol in the presence of a base like potassium carbonate to introduce the cyclobutyloxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyclobutyloxybenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acids.

    Reduction: Formation of benzylamines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-5-cyclobutyloxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyclobutyloxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxyaniline: Similar in structure but with a methoxy group instead of a cyclobutyloxy group.

    2-Bromo-5-chlorobenzonitrile: Similar but with a chlorine atom instead of a cyclobutyloxy group.

    2-Bromo-5-fluorobenzonitrile: Similar but with a fluorine atom instead of a cyclobutyloxy group.

Uniqueness

2-Bromo-5-cyclobutyloxybenzonitrile is unique due to the presence of the cyclobutyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

2-bromo-5-cyclobutyloxybenzonitrile

InChI

InChI=1S/C11H10BrNO/c12-11-5-4-10(6-8(11)7-13)14-9-2-1-3-9/h4-6,9H,1-3H2

InChI Key

YQCJGBXPTPQISN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC(=C(C=C2)Br)C#N

Origin of Product

United States

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